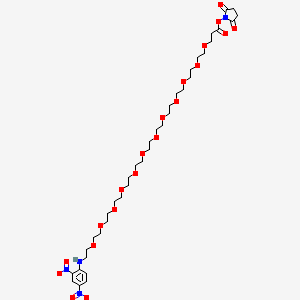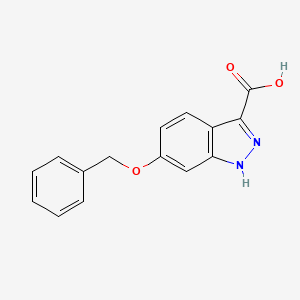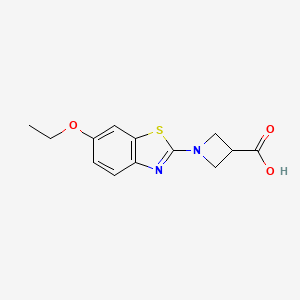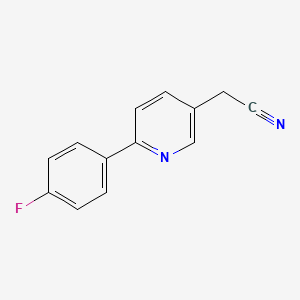
4-(2-Fluorophenoxy)phenylboronic acid
Vue d'ensemble
Description
4-(2-Fluorophenoxy)phenylboronic acid, also known as FPBA, is an organic compound that belongs to the class of boronic acids . It has gained significant attention in scientific research due to its unique chemical and biological properties .
Synthesis Analysis
Boronic acids and their derivatives have been widely studied in medicinal chemistry for their synthesis and biological applications . The synthetic processes used to obtain these active compounds are well known and relatively simple . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of this compound is CHBFO with an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da .Chemical Reactions Analysis
Boronic acids and their derivatives are known to undergo a variety of chemical reactions. For instance, they can form bicoordinate complexes with α-D-fructofuranose, which can then form tricoordinate α-D-fructofuranose complexes .Applications De Recherche Scientifique
Synthesis and Molecular Building Blocks
4-(2-Fluorophenoxy)phenylboronic acid and related compounds have been explored as potential building blocks for the synthesis of silicon-containing drugs. Their synthetic potential was demonstrated through various coupling reactions, which highlights their utility in organic synthesis and drug development processes (Troegel et al., 2009). Additionally, these compounds play a significant role in the development of new materials, such as boronic esters of Schiff bases with phthalonitrile groups, showing high stability and potential for applications in material science (Özçelik & Gül, 2012).
Intramolecular Interactions and Conformational Analysis
Conformational analysis of 2-fluorophenylboronic acid and its derivatives provides insights into intramolecular interactions, such as hydrogen bonding and electron donation to boron, which are crucial for understanding the stability and reactivity of these molecules. These studies are essential for designing boron-containing compounds with specific properties and activities (Silla et al., 2013).
Supramolecular Chemistry and Assembly
Phenylboronic acids, including fluorophenyl derivatives, have been utilized in the design and synthesis of supramolecular assemblies. These studies highlight the potential of boronic acids in constructing complex molecular structures through hydrogen bonding and other non-covalent interactions, which could be applied in nanotechnology, sensor development, and catalysis (Pedireddi & Seethalekshmi, 2004).
Catalytic Applications and Chemical Reactions
Phenylboronic acids, including this compound derivatives, have been investigated for their catalytic roles in various chemical reactions. These studies explore the mechanistic aspects and efficiency of boronic acids in catalyzing reactions such as dehydrative condensation, which is fundamental in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018).
Mécanisme D'action
Target of Action
The primary target of 4-(2-Fluorophenoxy)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the creation of new organic compounds through the formation of these bonds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the creation of new organic compounds
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the SM coupling reaction conditions, such as temperature and the presence of other reagents, can also influence the compound’s action and efficacy .
Safety and Hazards
Orientations Futures
Phenylboronic acid-based functional materials have been widely used in imaging and tumor therapy . The potential of PBA-based functional materials in cancer diagnosis and tumor targeting has been proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed . These findings reinforce the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Analyse Biochimique
Biochemical Properties
4-(2-Fluorophenoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the development of sensors and drug delivery systems. The compound interacts with enzymes such as glycosidases and proteases, where it can act as an inhibitor by binding to the active site. Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving glycan interactions. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules via its boronic acid moiety, forming reversible covalent bonds with diols and hydroxyl groups. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical interactions. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and kinases, influencing the breakdown and synthesis of carbohydrates. The compound can also affect the levels of metabolites by altering enzyme activity and metabolic flux, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific organelles, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. This localization allows this compound to interact with key biomolecules and influence cellular processes at a localized level .
Propriétés
IUPAC Name |
[4-(2-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNYGJLCROJQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270617 | |
| Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1402238-32-7 | |
| Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)

![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)
![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)

![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)

![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)

